1-(2-Hydroxypropyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Hydroxypropyl)piperidine-4-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with 2-hydroxypropyl bromide under basic conditions to form the hydroxypropyl derivative. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group. Common reagents used in these reactions include sodium hydroxide, carbon dioxide, and various catalysts to facilitate the carboxylation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxypropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Scientific Research Applications
1-(2-Hydroxypropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, while the carboxylic acid group facilitates its solubility and transport within biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Piperidine: The parent compound, known for its use in pharmaceuticals and organic synthesis.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, used in various medicinal applications
Uniqueness: 1-(2-Hydroxypropyl)piperidine-4-carboxylic acid is unique due to the presence of both a hydroxypropyl group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxypropyl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)6-10-4-2-8(3-5-10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOZYXKRVKPAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234866 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16665-30-8 | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-hydroxypropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16665-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-(2-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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